molecular formula C19H18O6 B3028076 Qianhucoumarin E CAS No. 156041-02-0

Qianhucoumarin E

Cat. No.: B3028076
CAS No.: 156041-02-0
M. Wt: 342.3 g/mol
InChI Key: PGOMXBOHQUBUMI-HQWZXOHUSA-N
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Description

Qianhucoumarin E is a natural product found in Peucedanum praeruptorum with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Qianhucoumarin E is a compound isolated from the traditional Chinese medicine Qianhu, specifically the roots of Peucedanum praeruptorum. Its structure was identified through various methods like spectral analysis and chemical correlation with khellactones. These studies are foundational in understanding the chemical properties and potential applications of this compound in scientific research (Kong, Pei, Li, Wang, Hou, & Zhu, 1993).

Pharmacological Activities

  • Studies have focused on the pharmacological activities of compounds extracted from Peucedanum praeruptorum, the source of this compound. These activities include vasorelaxant, cardioprotective, hepatoprotective, anti-tumor, and anti-platelet aggregative effects. Although this compound's direct role in these activities isn't explicitly stated, understanding the pharmacological profile of its source plant contributes to the broader knowledge of its potential applications (Song, Jing, Yan, & Wang, 2015).

Metabolite Profiling and Quality Assessment

  • Metabolite profiling studies, which include this compound, have been conducted to understand the chemical characteristics of Peucedanum praeruptorum. These studies are significant for assessing the quality and medicinal value of the plant. The results from such studies can be used to inform the cultivation and harvesting practices to optimize the medicinal properties of the plant, which includes compounds like this compound (Chen, Chu, Zhang, Xie, Dai, Wu, & Peng, 2019).

Extraction and Separation Techniques

  • Advanced techniques have been developed to isolate and purify minor coumarins, including this compound, from Peucedanum praeruptorum. These methods, such as high-speed counter-current chromatography (HSCCC) and preparative high performance liquid chromatography (HPLC), are essential for obtaining pure compounds for further research and potential pharmaceutical applications (Hou, Luo, Wang, & Kong, 2010).

Safety and Hazards

Based on the available safety data sheet , in case of eye contact, flush eyes with plenty of water for at least 15 minutes. If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes. If ingested, do not induce vomiting. If inhaled, move to fresh air immediately. Always seek medical attention if necessary.

Properties

IUPAC Name

[(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMXBOHQUBUMI-HQWZXOHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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